![molecular formula C25H19N3O3 B2494806 1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 932333-97-6](/img/structure/B2494806.png)
1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar pyrazoloquinoline derivatives involves multi-step chemical processes, often including the reaction of 2-hydrazino-3-(4-methoxyphenyl)-1,8-naphthyridine with chloroquinoline-carbaldehydes followed by cyclization, demonstrating the complexity and efficiency of microwave-assisted synthesis techniques for such compounds (Mogilaiah, Sudhakar, & Reddy, 2003). Additionally, the dehydrogenative [2 + 2 + 1] heteroannulation strategy using a methyl group as a one-carbon unit has been employed to access pyrazolo[3,4-c]quinolines, showcasing a method that forms multiple chemical bonds in a single reaction with excellent functional group tolerance (Deng, Li, Yang, Song, Hu, & Li, 2016).
Molecular Structure Analysis
Structural analyses of pyrazoloquinoline derivatives, including X-ray crystallography, have revealed detailed insights into their molecular geometry. For example, the crystal structure analysis of synthesized compounds confirms their structural integrity and provides a foundation for understanding the molecular basis of their properties and reactivity (Liu Fang-ming, 2012).
Chemical Reactions and Properties
Pyrazoloquinoline derivatives have been observed to participate in a variety of chemical reactions, leading to the formation of structurally diverse molecules. These reactions are often influenced by the specific substituents on the pyrazoloquinoline core and can result in compounds with varying biological activities and chemical properties. Notably, the synthesis and reactivity of these derivatives are crucial for their potential applications in medicinal chemistry and material science (Macleod et al., 1995).
Physical Properties Analysis
The physical properties of pyrazoloquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are critical for determining the compound's suitability for specific applications, including pharmaceuticals and electronic materials. Research into the photoluminescence and electroluminescence of methoxy and carboethoxy derivatives of pyrazoloquinolines highlights their potential as materials for electroluminescent applications, indicating the importance of understanding these physical properties (Gondek, Całus, Danel, & Kityk, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and usefulness of pyrazoloquinoline derivatives. For example, studies on the synthesis and antioxidant properties of novel pyrazoloquinoline derivatives reveal their potential as antioxidants, demonstrating the diverse chemical functionalities these compounds can exhibit (Hassan, Abdel‐kariem, & Ali, 2017).
Scientific Research Applications
Supramolecular Aggregation
A study by Portilla et al. (2005) explored the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. Their work revealed how molecules are linked into structures ranging from cyclic dimers to complex three-dimensional frameworks through a combination of hydrogen and arene bonds, offering insights into the molecular engineering of such compounds Portilla, J., Quiroga, J., Cobo, J., N. Low, J., & Glidewell, C. (2005). Acta crystallographica. Section C, Crystal structure communications.
Synthetic Pathways
Kasiotis et al. (2006) reported the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives, highlighting a pathway that utilizes 2,3-dihydro-lH-quinolin-4-ones as starting materials. This synthesis route elucidates the versatility of pyrazolo[4,3-c]quinoline frameworks for potential ligand development for receptors like the estrogen receptor Kasiotis, K., Fokialakis, N., & Haroutounian, S. (2006). Synthesis.
Microwave-Assisted Synthesis
Mogilaiah et al. (2003) described the microwave-assisted synthesis of pyrazolo[3,4-b]quinolines containing the 1,8-naphthyridine moiety, demonstrating an efficient method that significantly enhances the reaction rate and yield. This study underscores the efficiency of microwave irradiation in synthesizing complex heterocyclic compounds Mogilaiah, K., Sudhakar, G., & Reddy, N. (2003). ChemInform.
Antifungal Activity
Kurasawa et al. (1986) synthesized novel 1H-pyrazolo[3,4-b]quinoxalines (flavazoles) and demonstrated their antifungal activity, indicating the potential pharmacological applications of such compounds in treating fungal infections Kurasawa, Y., Muramatsu, M., Yamazaki, K., Tajima, S., Okamoto, Y., & Takada, A. (1986). Journal of Heterocyclic Chemistry.
Green Chemistry Synthesis
Rajesh et al. (2011) presented an L-proline-catalyzed synthesis of heterocyclic ortho-quinones via a four-component sequential reaction, exemplifying a green chemistry approach to synthesizing structurally complex molecules. This method highlights the environmental benefits and efficiency of synthesizing heterocyclic compounds Rajesh, S., Bala, B. D., Perumal, S., & Menéndez, J. (2011). Green Chemistry.
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the pharmacological potential of pyrazoloquinoline derivatives , this compound could be a subject of interest in medicinal chemistry.
properties
IUPAC Name |
12-(4-methoxyphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-29-18-9-7-17(8-10-18)28-25-19-13-22-23(31-12-11-30-22)14-21(19)26-15-20(25)24(27-28)16-5-3-2-4-6-16/h2-10,13-15H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAHYVNXYGIMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Ethoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494723.png)

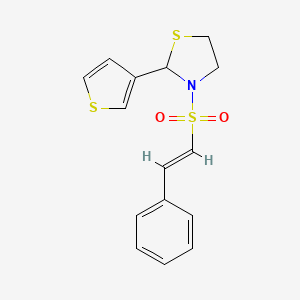

![5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2494729.png)
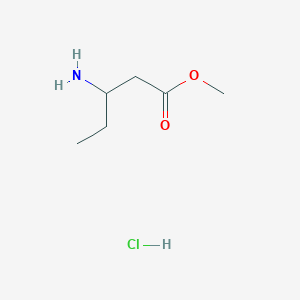
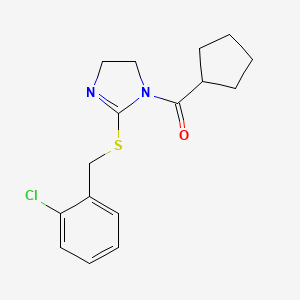
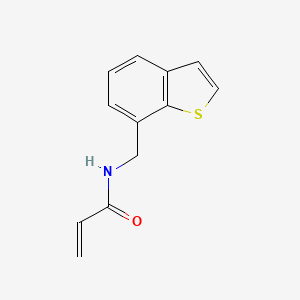

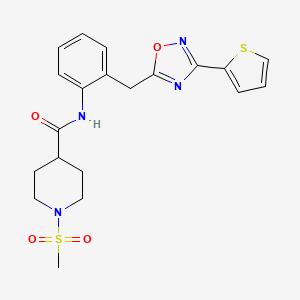
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2494742.png)
![2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide](/img/structure/B2494744.png)

